2-{4-[(Butylamino)methyl]phenoxy}ethanol
Description
2-{4-[(Butylamino)methyl]phenoxy}ethanol is a synthetic organic compound characterized by a phenoxy-ethanol backbone substituted with a butylamino-methyl group at the para position of the benzene ring.
- Molecular formula: Estimated as $ C{13}H{21}NO_2 $, based on similar compounds .
- Solubility: Likely soluble in polar solvents like ethanol and DMSO, inferred from related phenoxy-ethanol derivatives .
- Synthesis: Likely involves nucleophilic substitution or condensation reactions, such as reacting 4-[(butylamino)methyl]phenol with ethylene oxide under reflux conditions .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[4-(butylaminomethyl)phenoxy]ethanol |
InChI |
InChI=1S/C13H21NO2/c1-2-3-8-14-11-12-4-6-13(7-5-12)16-10-9-15/h4-7,14-15H,2-3,8-11H2,1H3 |
InChI Key |
DZBHYWBNZNPZER-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC=C(C=C1)OCCO |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-{4-[(Butylamino)methyl]phenoxy}ethanol with five analogs from the evidence:
*Estimated based on structural analogs.
Key Observations:
- Solubility: Phenoxy-ethanol derivatives generally exhibit moderate polarity, enabling solubility in ethanol and DMSO, critical for pharmaceutical formulations .
Antifungal and Anti-inflammatory Potential:
- Boronic Acid Analogs: While this compound lacks a boronic acid group, its amino-ethanol moiety may mimic the inhibitory effects of [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid against fungal histone deacetylases .
- Anti-inflammatory Activity: Structural analogs like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol () show significant inhibition of inflammatory markers (e.g., iNOS), suggesting that phenoxy-ethanol derivatives with hydrophilic substituents may share similar mechanisms .
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